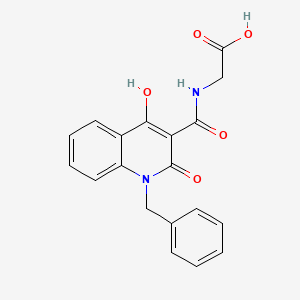

Acide 2-(1-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)acétique

Vue d'ensemble

Description

IOX2 est un inhibiteur sélectif des prolyl hydroxylases inductibles par l'hypoxie, ciblant spécifiquement la protéine 2 contenant le domaine prolyl hydroxylase (PHD2). Ce composé a suscité un intérêt considérable en raison de sa capacité à stabiliser le facteur 1 alpha inductible par l'hypoxie (HIF-1α), qui joue un rôle crucial dans les réponses cellulaires aux faibles niveaux d'oxygène .

Applications De Recherche Scientifique

IOX2 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the role of prolyl hydroxylases in various biochemical pathways.

Biology: Employed in research to understand the regulation of hypoxia-inducible factors and their impact on cellular processes.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as anemia, myocardial infarction, and stroke by stabilizing HIF-1α.

Industry: Utilized in the development of new drugs and therapeutic agents targeting hypoxia-related conditions

Orientations Futures

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse d'IOX2 implique l'utilisation de l'anhydride isatoïque comme matière première. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle : La production industrielle d'IOX2 peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : IOX2 subit diverses réactions chimiques, notamment :

Oxydation : IOX2 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir IOX2 en formes réduites, modifiant ses propriétés chimiques.

Substitution : IOX2 peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés dans des conditions contrôlées.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés dans des réactions de substitution, en fonction du produit souhaité.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes déshydroxylées .

4. Applications de la recherche scientifique

IOX2 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde chimique pour étudier le rôle des prolyl hydroxylases dans diverses voies biochimiques.

Biologie : Employé dans la recherche pour comprendre la régulation des facteurs inductibles par l'hypoxie et leur impact sur les processus cellulaires.

Médecine : Étudié pour ses applications thérapeutiques potentielles dans le traitement de maladies telles que l'anémie, l'infarctus du myocarde et l'accident vasculaire cérébral en stabilisant HIF-1α.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les conditions liées à l'hypoxie

5. Mécanisme d'action

IOX2 exerce ses effets en inhibant la protéine 2 contenant le domaine prolyl hydroxylase (PHD2), qui est responsable de l'hydroxylation du facteur 1 alpha inductible par l'hypoxie (HIF-1α). En inhibant PHD2, IOX2 empêche la dégradation de HIF-1α, conduisant à sa stabilisation et à son accumulation. Cette stabilisation permet à HIF-1α d'activer la transcription des gènes impliqués dans l'adaptation cellulaire à l'hypoxie, notamment ceux liés à l'angiogenèse, au métabolisme et à l'érythropoïèse .

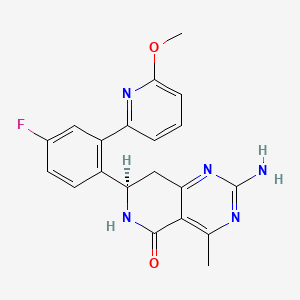

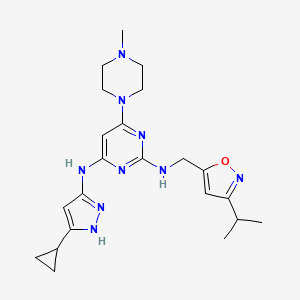

Composés similaires :

Vadadustat : Un autre inhibiteur de PHD aux propriétés pharmacologiques similaires.

Roxadustat : Un inhibiteur de PHD utilisé dans le traitement de l'anémie associée à la maladie rénale chronique.

IOX4 : Un inhibiteur de PHD à base de triazole avec une activité dans le cerveau.

Comparaison : IOX2 est unique par sa forte sélectivité pour la protéine 2 contenant le domaine prolyl hydroxylase (PHD2) et sa capacité à stabiliser le facteur 1 alpha inductible par l'hypoxie (HIF-1α) sans affecter d'autres hydroxylases. Cette sélectivité fait d'IOX2 un outil précieux pour étudier le rôle spécifique de PHD2 dans les voies liées à l'hypoxie et pour développer des thérapies ciblées .

Mécanisme D'action

IOX2 exerts its effects by inhibiting prolyl hydroxylase domain-containing protein 2 (PHD2), which is responsible for the hydroxylation of hypoxia-inducible factor-1 alpha (HIF-1α). By inhibiting PHD2, IOX2 prevents the degradation of HIF-1α, leading to its stabilization and accumulation. This stabilization allows HIF-1α to activate the transcription of genes involved in cellular adaptation to hypoxia, including those related to angiogenesis, metabolism, and erythropoiesis .

Comparaison Avec Des Composés Similaires

Vadadustat: Another PHD inhibitor with similar pharmacological properties.

Roxadustat: A PHD inhibitor used in the treatment of anemia associated with chronic kidney disease.

IOX4: A triazole-based PHD inhibitor with activity in the brain.

Comparison: IOX2 is unique in its high selectivity for prolyl hydroxylase domain-containing protein 2 (PHD2) and its ability to stabilize hypoxia-inducible factor-1 alpha (HIF-1α) without affecting other hydroxylases. This selectivity makes IOX2 a valuable tool for studying the specific role of PHD2 in hypoxia-related pathways and for developing targeted therapies .

Propriétés

IUPAC Name |

2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12/h1-9,24H,10-11H2,(H,20,25)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOSCCRYLYQBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715755 | |

| Record name | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931398-72-0 | |

| Record name | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 931398-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate](/img/structure/B611968.png)

![7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B611971.png)